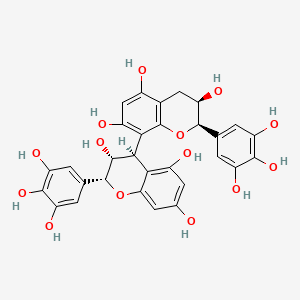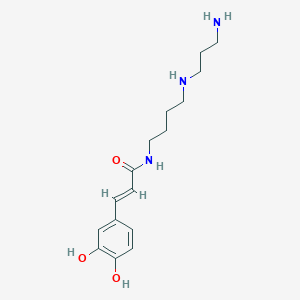
Caffeoylspermidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caffeoylspermidine is a hydroxycinnamic acid amide (HCAA) that is widely distributed in higher plants. It is a conjugate of caffeic acid and spermidine, and it is known for its various biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties . This compound is particularly associated with reproductive structures in plants and has been isolated from pollen .
準備方法
Synthetic Routes and Reaction Conditions
Caffeoylspermidine can be synthesized using commercially available starting materials. One convenient method involves the reaction of caffeic acid with spermidine under specific conditions to yield bis-caffeoylspermidine and bis-dihydrothis compound . The reaction typically involves the use of coupling agents and solvents to facilitate the formation of the amide bond between caffeic acid and spermidine. The overall yield of this synthesis can be quite high, with reported yields of 97% for bis-caffeoylspermidine and 86% for bis-dihydrothis compound .
Industrial Production Methods
The use of cheaper and commercially available starting materials makes it feasible for large-scale production .
化学反応の分析
Types of Reactions
Caffeoylspermidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and amine groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydrothis compound .
科学的研究の応用
Caffeoylspermidine has a wide range of scientific research applications:
作用機序
The mechanism of action of caffeoylspermidine involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as S-adenosylmethionine decarboxylase (AdoMetDC), which plays a role in polyamine biosynthesis . This inhibition leads to a reduction in the incorporation of labeled ornithine into spermidine, affecting the overall polyamine metabolism in cells .
類似化合物との比較
Caffeoylspermidine is unique among hydroxycinnamic acid amides due to its specific structure and biological activities. Similar compounds include:
Di-p-coumaroyl-caffeoylspermidine: Another HCAA with antifungal activity.
Tri-caffeoylspermidine: Known for its role in plant-pathogen interactions.
Tri-p-coumaroylspermidine: Exhibits similar biological activities but differs in its chemical structure.
These compounds share similar properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C16H25N3O3 |
|---|---|
分子量 |
307.39 g/mol |
IUPAC名 |
(E)-N-[4-(3-aminopropylamino)butyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H25N3O3/c17-8-3-10-18-9-1-2-11-19-16(22)7-5-13-4-6-14(20)15(21)12-13/h4-7,12,18,20-21H,1-3,8-11,17H2,(H,19,22)/b7-5+ |
InChIキー |
FVFDFXRLJHKPAH-FNORWQNLSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCCNCCCN)O)O |
正規SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCNCCCN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


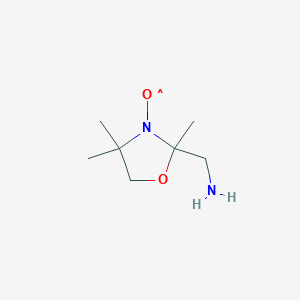
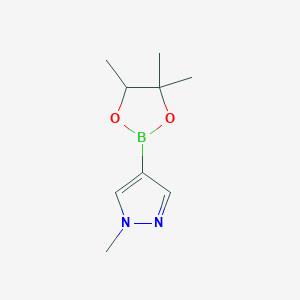

![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
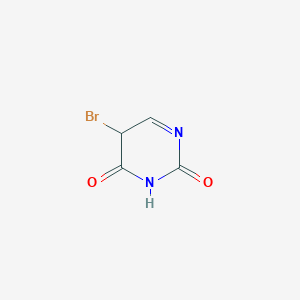
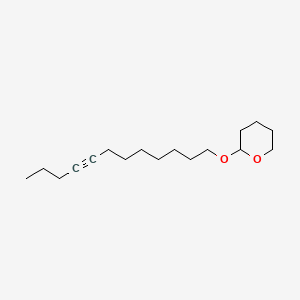

![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
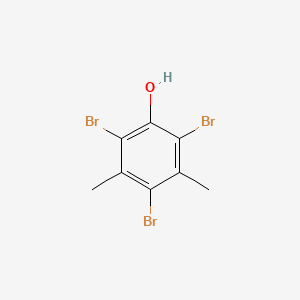
![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)

